molecular formula C22H17ClFN5O B2810196 1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326916-40-8

1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2810196
CAS No.: 1326916-40-8
M. Wt: 421.86
InChI Key: WBXOWBAVKKXFOS-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms, and two phenyl rings, one of which is substituted with a chlorine atom and the other with a fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring and the two phenyl rings. The chlorine and fluorine atoms on the phenyl rings would be expected to have a significant impact on the compound’s chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring and the halogen-substituted phenyl rings. The nitrogen atoms in the triazole ring and the halogen atoms on the phenyl rings could potentially act as sites for nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,3-triazole ring and the halogen-substituted phenyl rings could affect properties like solubility, melting point, and stability .

Scientific Research Applications

Pharmacological Profile and Therapeutic Potential

  • The compound has been identified as a potent serotonin-3 (5-HT3) receptor antagonist, indicating its potential for therapeutic applications in conditions mediated by 5-HT3 receptors, such as certain gastrointestinal disorders and perhaps in chemotherapy-induced nausea and vomiting (Harada et al., 1995).

Anti-inflammatory Properties

  • Derivatives of N-(4,6-pyridin-2-yl)arylcarboxamides, structurally related to the compound , have shown potential anti-inflammatory effects. This highlights the possibility of the compound's derivatives being utilized in the development of new anti-inflammatory drugs (Robert et al., 1997).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, it might interact with biological targets in the body to exert a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be assessed through laboratory testing .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Studies could also be conducted to better understand its physical and chemical properties, and to optimize its synthesis .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN5O/c1-14(15-4-8-18(24)9-5-15)26-22(30)20-21(16-3-2-12-25-13-16)29(28-27-20)19-10-6-17(23)7-11-19/h2-14H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXOWBAVKKXFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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